molecular formula C16H22N2O4S B8539660 Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate

Cat. No.: B8539660
M. Wt: 338.4 g/mol
InChI Key: IVUFKFIWMKOPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 4-(4-nitrophenyl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O4S/c1-16(2,3)22-15(19)17-10-8-14(9-11-17)23-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3

InChI Key

IVUFKFIWMKOPSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitrobenzenethiol (23.99 mmol, 4.653 g) and sodium hydride (32.9 mmol, 1.314 g) were combined in tetrahydrofuran and stirred at 0° C. for 30 minutes. tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (36.0 mmol, 10.05 g) was added and the reaction mixture stirred and heated overnight at 60° C. The reaction mixture was concentrated under vacuum and the residue partitioned between dichloromethane and water, the organic layer was separated, dried, and concentrated under vacuum. The residue was purified by silica column chromatography (eluting with a 0-10% methanol/dichloromethane gradient) to afford the title compound (2.90 g).
Quantity
4.653 g
Type
reactant
Reaction Step One
Quantity
1.314 g
Type
reactant
Reaction Step Two
Quantity
10.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Potassium carbonate (0.45 g, 3.5 mmol) was added in one portion to a stirred solution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (0.75 g, 2.5 mmol) and 4-nitrothiophenol (0.5 g, 3.2 mmol) in DMF (25 ml) and the mixture heated to 70° C. for 7 hours. After this time, the reaction mixture was concentrated under vacuum and re-dissolved in ethyl acetate (25 ml) and washed with NaOH (1M solution, 20 ml) and brine (20 ml). The organic layer was separated, dried (MgSO4), filtered and concentrated under vacuum. The resulting residue was purified by column chromatography (elution: 60% heptane, 40% ethyl acetate) to afford the title compound (0.74 g, 68% yield) as an off-white solid. δH (250 MHz, DMSO) 8.14 (2H, d), 7.55 (2H, d), 3.89-3.69 (3H, m), 3.07-2.90 (2H, m), 2.04-1.89 (2H, m), 1.51-1.33 (10H, m).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
68%

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